1-((3-Fluorobenzyl)sulfonyl)piperidin-4-yl (3-fluorophenyl)methanesulfonate
Overview
Description
1-((3-Fluorobenzyl)sulfonyl)piperidin-4-yl (3-fluorophenyl)methanesulfonate is a chemical compound with the molecular formula C19H21F2NO5S2 and a molecular weight of 445.50 g/mol . This compound is part of the piperidine class of chemicals, which are known for their diverse applications in medicinal chemistry and organic synthesis.
Preparation Methods
The synthesis of 1-((3-Fluorobenzyl)sulfonyl)piperidin-4-yl (3-fluorophenyl)methanesulfonate typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization with fluorobenzyl and fluorophenyl groups. The reaction conditions often require the use of sulfonyl chlorides and appropriate bases to facilitate the sulfonylation process . Industrial production methods may involve optimization of these steps to ensure high yield and purity, often utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
1-((3-Fluorobenzyl)sulfonyl)piperidin-4-yl (3-fluorophenyl)methanesulfonate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce corresponding alcohols or amines.
Scientific Research Applications
1-((3-Fluorobenzyl)sulfonyl)piperidin-4-yl (3-fluorophenyl)methanesulfonate has several scientific research applications:
Biology: This compound can be used in biochemical assays to study enzyme interactions and receptor binding.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-((3-Fluorobenzyl)sulfonyl)piperidin-4-yl (3-fluorophenyl)methanesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity . The fluorine atoms enhance the compound’s binding affinity and selectivity by forming additional hydrogen bonds or van der Waals interactions with the target molecules .
Comparison with Similar Compounds
Similar compounds to 1-((3-Fluorobenzyl)sulfonyl)piperidin-4-yl (3-fluorophenyl)methanesulfonate include other piperidine derivatives with sulfonyl and fluorophenyl groups. These compounds share similar chemical properties and applications but may differ in their specific biological activities and binding affinities. Some examples of similar compounds are:
- 1-((4-Fluorobenzyl)sulfonyl)piperidin-4-yl (4-fluorophenyl)methanesulfonate
- 1-((2-Fluorobenzyl)sulfonyl)piperidin-4-yl (2-fluorophenyl)methanesulfonate .
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
[1-[(3-fluorophenyl)methylsulfonyl]piperidin-4-yl] (3-fluorophenyl)methanesulfonate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F2NO5S2/c20-17-5-1-3-15(11-17)13-28(23,24)22-9-7-19(8-10-22)27-29(25,26)14-16-4-2-6-18(21)12-16/h1-6,11-12,19H,7-10,13-14H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYHKPBVCGIMVRD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OS(=O)(=O)CC2=CC(=CC=C2)F)S(=O)(=O)CC3=CC(=CC=C3)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F2NO5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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